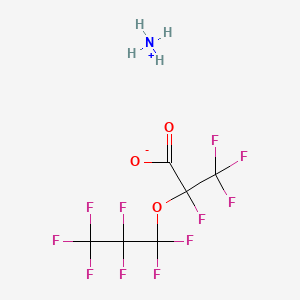

Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate

概要

説明

Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate, also known as FRD-902, is a component of the GenX technology platform used as a polymerization processing aid in the manufacture of some types of fluoropolymers . It is an unregulated, persistent contaminant that has been found in both the Cape Fear River and in Wilmington NC drinking water .

Synthesis Analysis

The production process involves 2 molecules of Hexafluoropropylene oxide (HFPO) to produce Hexafluoropropylene oxide dimer acid fluoride (FRD-903). The ammonium salt of FRD-903 is FRD-902 (ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate), which is the specific chemical that Chemours has trademarked as part of the GenX process .Molecular Structure Analysis

The molecular structure of Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate is based on structures generated from information available in ECHA’s databases .Physical And Chemical Properties Analysis

Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate is a white/colorless solid with a sublimation point of 130–140 °C, a decomposition point of 150–160 °C, a density of approximately 1.7 g/cm^3 at 20 °C, and a very low vapor pressure of approximately 0.01 Pa at 20 °C .科学的研究の応用

Comprehensive Analysis of Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate Applications

Polymerization Processing Aid: This compound is developed for use as a polymerization processing aid in the manufacture of fluoropolymers. It facilitates the production process by improving the polymerization of fluorinated monomers .

Environmental Product Stewardship Assessment: It has been evaluated in acute and chronic aquatic toxicity tests to support environmental product stewardship assessments and premanufacture notification (PMN) processes .

Toxicity and Carcinogenicity Studies: The compound has been tested for potential chronic toxicity and carcinogenicity in a 2-year oral dosing study in Sprague–Dawley rats, providing valuable data for safety assessments .

Immunomodulatory Effects Evaluation: It has been studied for its immunomodulatory effects as a replacement for perfluorooctanoic acid (PFOA), which is known for its environmental persistence and systemic toxicity .

Bioconcentration Potential Determination: Studies have been conducted to determine the bioconcentration potential of the compound in common carp, which is crucial for understanding its environmental impact .

Replacement for PFOA: Designed as a safer alternative to PFOA, it aims to reduce environmental and health impacts associated with the latter’s use in various industrial applications .

Manufacture of Fluoropolymers: As part of the GenX process trademarked by Chemours, this compound is used in the production of fluoropolymers, offering improved processing and performance characteristics .

Regulatory Compliance: It is subject to regulatory compliance checks, ensuring that its use aligns with official guidelines and safety standards set by authorities like ECHA .

Evaluation of chronic toxicity and carcinogenicity - NC State University Evaluation of chronic toxicity and carcinogenicity - Europe PMC Health & Environmental Research Online (HERO) Evaluation of the Immunomodulatory Effects - Oxford Academic FRD-903 - Wikipedia Brief Profile - ECHA

Safety and Hazards

Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate is harmful if swallowed, causes serious eye damage, and may cause damage to organs through prolonged or repeated exposure . Concerns exist about the potential health effects of GenX exposure because it is not removed using traditional water treatment methods and little is known about the toxicity of it or other associated per/polyfluoroalkyl substances (PFAS) .

作用機序

Target of Action

The primary target of Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate is the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism and inflammation .

Mode of Action

Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate acts as a PPARα agonist . It binds to PPARα, activating the receptor and influencing the transcription of specific genes involved in lipid metabolism, inflammation, and other processes .

Biochemical Pathways

Upon activation by Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate, PPARα influences several biochemical pathways. These include up-regulation of fatty acid metabolism and mitochondrial and peroxisomal fatty acid β-oxidation, as well as down-regulation of complement and coagulation cascades .

Pharmacokinetics

The pharmacokinetic properties of Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate include rapid, biphasic elimination characterized by a very fast alpha phase and a slower beta phase . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties have been evaluated in rats, mice, and cynomolgus monkeys .

Result of Action

The activation of PPARα by Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate can lead to various molecular and cellular effects. These include increased liver weight and peroxisome proliferation, suppression of T cell-dependent antibody responses (TDAR) in high doses, and changes in lymphocyte numbers .

Action Environment

The action of Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate can be influenced by environmental factors. For instance, its persistence in the environment and detectable concentrations in human and wildlife serum have led to its replacement of perfluorooctanoic acid (PFOA) in U.S. production .

特性

IUPAC Name |

azanium;2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF11O3.H3N/c7-2(1(18)19,4(10,11)12)20-6(16,17)3(8,9)5(13,14)15;/h(H,18,19);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWVKMAIYPNUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40108559 | |

| Record name | Ammonium perfluoro-2-methyl-3-oxahexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40108559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Vapor Pressure |

-1.49 ± 0.01 [log Psd at 298.15 K (Pa)] | |

| Record name | GenX | |

| Source | Suuberg Lab, School of Engineering, Brown University | |

| URL | https://doi.org/10.1021/acs.jced.9b00922 | |

| Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |

CAS RN |

62037-80-3 | |

| Record name | Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-, ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62037-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GenX | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062037803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium perfluoro-2-methyl-3-oxahexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40108559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does GenX impact efflux transporter activity at the blood-brain barrier?

A1: Research indicates that GenX inhibits both P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) activity at the blood-brain barrier. [] This inhibition occurs at relatively low concentrations of GenX and can be rapid and in the case of BCRP, irreversible. [] This effect has implications for the brain's protection against toxic substances, as P-gp and BCRP play crucial roles in preventing their entry. []

Q2: Is there evidence of GenX affecting the expression levels of efflux transporters?

A2: Yes, studies have shown that GenX exposure can decrease the expression of P-gp in capillary membrane proteins. [] This finding was observed in both male and female rats after a three-hour exposure to 100 nM of GenX. [] This reduction in P-gp expression further underscores the potential for GenX to compromise the blood-brain barrier's protective function.

Q3: Does GenX exhibit any carcinogenic potential?

A3: While GenX has been shown to activate PPARα in rodents, which is associated with hepatocarcinogenesis in this species, [, ] human relevance is considered low. The available evidence suggests that GenX primarily exerts PPARα-mediated effects on lipid metabolism in humans, contrasting with the broader range of responses observed in rodents. [] This distinction makes it unlikely that GenX exposure would lead to similar carcinogenic effects in humans.

Q4: How does the toxicity profile of GenX compare to longer-chain PFAS compounds?

A4: GenX, a shorter-chain PFAS compound, exhibits a more favorable toxicity profile than its longer-chain counterparts. [] Unlike longer-chain PFAS, known for their persistence and long half-lives, GenX demonstrates faster clearance from the body. [] This difference in pharmacokinetics suggests a potentially lower risk of bioaccumulation and associated toxicities with GenX exposure.

Q5: What is the basis for the derived oral reference dose (RfD) for GenX?

A5: The development of a non-cancer RfD for GenX utilized data from repeated dose toxicity studies, primarily focusing on liver lesions observed in a two-year bioassay in rats. [] Both traditional frequentist and Bayesian benchmark dose models were employed to determine relevant points of departure, resulting in an RfD range of 0.01-0.02 mg/kg/day. [] This range offers valuable guidance for setting health-protective drinking water guideline values for GenX.

Q6: Are there any computational studies investigating the interactions of GenX with proteins?

A6: Yes, computational studies employing docking and molecular dynamics simulations have been conducted to explore the binding interactions of GenX with human serum albumin (HSA). [] These studies have identified four potential binding sites on HSA for GenX, providing valuable insights into its distribution and potential interactions within the body. []

Q7: What are the primary routes of human exposure to GenX?

A7: Human exposure to GenX primarily occurs through contaminated drinking water and inhalation of contaminated air. [] As GenX is used in the production of certain fluoropolymers, its release into the environment can lead to the contamination of water sources and air, posing potential health risks to exposed populations. [, ]

Q8: What research tools and resources are available for further investigation of GenX?

A8: Researchers have access to various tools and resources for further investigation of GenX. These include:

- In vitro models: Primary hepatocytes from various species (mouse, rat, human) have been used to study GenX's effects on gene expression and identify potential mechanisms of action. [, ]

- In vivo models: Rodent models, particularly mice and rats, have been utilized in toxicology studies to assess the effects of GenX exposure on various organs, with a focus on the liver. [, , , ]

- Transcriptomic analysis: Whole-genome transcriptomic data analysis has been instrumental in elucidating the molecular pathways affected by GenX exposure, primarily highlighting PPARα signaling. [, , , ]

- Computational modeling: Docking and molecular dynamics simulations have provided insights into the interactions of GenX with proteins like HSA, enhancing our understanding of its pharmacokinetic properties. []

- Analytical techniques: Advanced analytical methods are crucial for detecting and quantifying GenX levels in environmental samples and biological matrices, aiding in exposure assessment and monitoring. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9'-spirobi[fluorene]-2,7-diamine](/img/structure/B1524322.png)

![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B1524324.png)

![tert-butyl N-[(2S)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524325.png)